molecular formula C17H27NO2 B294997 2-(Diethylamino)ethyl 4-tert-butylbenzoate

2-(Diethylamino)ethyl 4-tert-butylbenzoate

Cat. No. B294997
M. Wt: 277.4 g/mol
InChI Key: YKBVNJDUCONDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)ethyl 4-tert-butylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is commonly used in research applications to study its mechanism of action, biochemical and physiological effects, and potential future directions for its use.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-tert-butylbenzoate is not fully understood, but it is believed to interact with certain amino acid residues in proteins and nucleic acids. This interaction results in a change in fluorescence intensity, which can be measured and used to study biological processes.
Biochemical and Physiological Effects
Studies have shown that 2-(Diethylamino)ethyl 4-tert-butylbenzoate has minimal toxicity and does not affect cell viability at concentrations commonly used in research applications. It has also been shown to have low binding affinity for serum proteins, which may make it a useful tool for studying protein-protein interactions in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Diethylamino)ethyl 4-tert-butylbenzoate in lab experiments is its high selectivity for certain proteins and nucleic acids. This can allow researchers to study specific biological processes with greater precision. However, one limitation of using this compound is its relatively low fluorescence quantum yield, which can make it difficult to detect in some systems.

Future Directions

There are many potential future directions for the use of 2-(Diethylamino)ethyl 4-tert-butylbenzoate in scientific research. Some possible areas of study include:
- Developing new fluorescent probes based on the structure of 2-(Diethylamino)ethyl 4-tert-butylbenzoate
- Studying the interactions between 2-(Diethylamino)ethyl 4-tert-butylbenzoate and other biomolecules
- Investigating the potential use of 2-(Diethylamino)ethyl 4-tert-butylbenzoate in medical imaging
- Exploring the use of 2-(Diethylamino)ethyl 4-tert-butylbenzoate in drug discovery and development
Conclusion
In conclusion, 2-(Diethylamino)ethyl 4-tert-butylbenzoate is a valuable tool for scientific research due to its unique properties and potential applications. Its high selectivity for certain proteins and nucleic acids make it a valuable tool for studying biological processes, and there are many potential future directions for its use in research.

Synthesis Methods

The synthesis of 2-(Diethylamino)ethyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with diethylamine and ethyl chloroformate. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

2-(Diethylamino)ethyl 4-tert-butylbenzoate has been extensively studied for its potential use as a fluorescent probe in biological systems. It has been shown to selectively bind to certain proteins and nucleic acids, making it a valuable tool for studying protein-protein interactions and gene expression.

properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-tert-butylbenzoate

InChI

InChI=1S/C17H27NO2/c1-6-18(7-2)12-13-20-16(19)14-8-10-15(11-9-14)17(3,4)5/h8-11H,6-7,12-13H2,1-5H3

InChI Key

YKBVNJDUCONDHE-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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